Gal beta(1-3)GalNAc-beta-pNP

Description

Significance as a Foundational Biochemical Research Tool

Gal β(1-3)GalNAc-β-pNP, a synthetic glycoside, is paramount in glycoscience research. It serves as a vital substrate in various biochemical assays, particularly those studying glycosylation, the process of adding sugars to proteins and lipids. chemimpex.com Its ability to mimic natural glycan structures allows for in-depth investigation of enzyme kinetics, substrate specificity, and the mechanisms of carbohydrate-processing enzymes. The presence of the para-nitrophenyl (B135317) (pNP) group is a key feature, acting as a chromogenic tag that facilitates the colorimetric detection of enzymatic activity. When an enzyme cleaves the glycosidic bond, the released p-nitrophenol can be easily quantified, providing a direct measure of enzyme activity. asm.org This makes the compound an essential reagent in life science research for studying biological materials and organic compounds. medchemexpress.com

Structural Representation and its Role as a Synthetic Carbohydrate Substrate

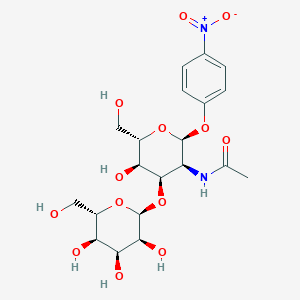

Structurally, Gal β(1-3)GalNAc-β-pNP consists of a galactose (Gal) residue linked to an N-acetylgalactosamine (GalNAc) residue via a β(1-3) glycosidic bond. This disaccharide is, in turn, attached to a para-nitrophenyl (pNP) group through a beta linkage. nih.gov This specific structure is a synthetic analogue of the Core 1 structure (Galβ1-3GalNAcα-Ser/Thr), also known as the Thomsen-Friedenreich (TF) or T antigen, a fundamental component of mucin-type O-glycans. nih.govsussex-research.comsussex-research.com The TF antigen is a tumor-associated carbohydrate antigen, making its synthetic counterpart crucial for cancer research. sussex-research.com

The compound's utility as a synthetic substrate is extensive. It is widely used in assays for various glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. chemimpex.comsmolecule.com For instance, it is a key acceptor substrate for Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), an enzyme involved in the synthesis of O-glycan core structures. nih.govresearchgate.net By using Gal β(1-3)GalNAc-β-pNP, researchers can study the activity and specificity of such enzymes, which play critical roles in cellular processes like cell adhesion, migration, and immune responses. chemimpex.comnih.gov

Evolution of its Applications in Glycobiology Research

The applications of Gal β(1-3)GalNAc-β-pNP have evolved significantly alongside advancements in glycobiology. Initially used in basic enzyme characterization, its role has expanded to more complex studies of glycosylation pathways and their implications in disease. For example, it has been instrumental in developing highly sensitive coupled-enzyme assays for glycosyltransferases, enabling the detection of minute amounts of enzyme activity. nih.gov

Furthermore, this synthetic substrate has been employed to investigate the acceptor specificities of various glycosyltransferases, shedding light on the molecular interactions that govern glycan synthesis. nih.gov This knowledge is critical for understanding how alterations in glycosylation can lead to diseases like cancer. nih.govfrontiersin.org Research has also utilized Gal β(1-3)GalNAc-β-pNP in the development of inhibitors for specific glycosyltransferases, which hold potential as therapeutic agents. researchgate.netnih.gov The continuous development of synthetic carbohydrate chemistry and chemoenzymatic strategies promises to further broaden the applications of this and other synthetic glycans in both fundamental research and translational medicine. oup.comnih.gov

Detailed Research Findings

The utility of Gal β(1-3)GalNAc-β-pNP is highlighted in numerous research applications, providing detailed insights into enzyme function and glycan biosynthesis.

Enzyme Assays and Specificity

In studies of O-glycan biosynthesis, Gal β(1-3)GalNAc-β-pNP serves as a standard acceptor substrate to characterize the activity of key glycosyltransferases. For example, it is used to assay Core 1 β1,3-galactosyltransferase (C1GalT), the enzyme responsible for synthesizing the Core 1 structure. nih.govnih.gov It is also the preferred substrate for Core 2 GlcNAc-transferases (C2GnT1 and C2GnT2), which add a GlcNAc residue to the Core 1 structure to form Core 2. nih.govoup.com

Research has shown that modifications to the GalNAc or Gal residues, or to the aglycone (pNP) group, can significantly affect enzyme activity, providing valuable information about substrate-enzyme interactions. nih.gov For instance, while the α-anomer of GalNAc-pNP is a substrate for C1GalT, the β-anomer is not, demonstrating the high stereospecificity of the enzyme. nih.gov

Table 1: Enzyme Activity with Gal β(1-3)GalNAc-β-pNP and Related Substrates

| Enzyme | Substrate | Relative Activity (%) | Reference |

|---|---|---|---|

| Core 2 GnT-1 | Galβ1-3GalNAcα-pNP | 100 | nih.gov |

| Core 2 GnT-2 | Galβ1-3GalNAcα-pNP | 100 | nih.gov |

| Core 2 GnT-1 | Galβ1-3GalNAcα-Bn | 64 | nih.gov |

| Core 2 GnT-2 | Galβ1-3GalNAcα-Bn | 35 | nih.gov |

This table illustrates the preference of Core 2 GlcNAc-transferases for the p-nitrophenyl (pNP) aglycone over the benzyl (B1604629) (Bn) group.

Transglycosylation and Synthesis

Beyond its use in analytical assays, Gal β(1-3)GalNAc-β-pNP also functions as a donor substrate in transglycosylation reactions catalyzed by certain glycosidases. For example, endo-α-N-acetylgalactosaminidase from Bifidobacterium longum can transfer the Galβ1-3GalNAc disaccharide from the pNP donor to various acceptor molecules, including peptides containing serine or threonine residues. psu.edu This enzymatic approach provides a powerful method for the synthesis of specific O-glycopeptides, which are valuable tools for studying the biological functions of O-glycans. psu.edu

Table 2: Research Applications of Gal β(1-3)GalNAc-β-pNP

| Application Area | Specific Use | Key Finding | Reference |

|---|---|---|---|

| Enzyme Kinetics | Substrate for C2GnT1 | Apparent KM value of 1.1 mM | nih.gov |

| Coupled Enzyme Assays | Acceptor for Core 2 GlcNAc-T | Enabled detection of 1 pmol of product | nih.gov |

| Glycosyltransferase Inhibition | Photoactivatable inhibitor of C2GnT | Potent inhibition upon 350 nm irradiation | nih.gov |

| Chemoenzymatic Synthesis | Donor for transglycosylation | Synthesis of Core 1 O-glycan-containing peptides | psu.edu |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3S,4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-UODQGNECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659831 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59837-15-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Gal Beta 1 3 Galnac Beta Pnp in Glycosidase Enzymology

Substrate Specificity and Hydrolysis by Glycoside Hydrolases

The utility of Gal β(1-3)GalNAc-β-pNP stems from its specific interaction with various glycosidases, which exhibit distinct patterns of hydrolysis based on their inherent specificities.

Action as a Substrate for Beta-Galactosidases

Beta-galactosidases (EC 3.2.1.23) are enzymes that typically catalyze the hydrolysis of terminal β-galactosyl residues from a variety of substrates. While often associated with the cleavage of lactose, certain β-galactosidases can utilize Gal β(1-3)GalNAc-β-pNP as a substrate, although this is highly dependent on the enzyme's origin and specificity. For instance, studies have demonstrated that β-galactosidases can catalyze the synthesis of the Gal β(1-3)GalNAc linkage via transglycosylation, implying that the reverse hydrolytic reaction is also possible. nih.govresearchgate.net The β-galactosidase from Streptococcus 6646K, for example, has been shown to predominantly form the β(1-3)-linked disaccharide when using p-nitrophenyl-β-D-galactopyranoside (PNPGal) as a donor and N-acetylgalactosamine (GalNAc) as an acceptor, highlighting its recognition of this specific linkage. nih.gov However, many β-galactosidases show a strong preference for other linkages, such as β(1-4) or β(1-6), and may not hydrolyze the β(1-3) linkage in Gal β(1-3)GalNAc-β-pNP at all. nih.govoup.com

Activity with Beta-N-Acetylgalactosaminidases (exo-beta-NGA)

Beta-N-acetylgalactosaminidases (β-NGAs) are enzymes that specifically hydrolyze terminal, non-reducing β-N-acetylgalactosamine residues. nih.govresearchgate.net The activity of these enzymes with Gal β(1-3)GalNAc-β-pNP reveals significant functional diversity. Some β-NGAs exhibit strict monosaccharide-releasing (MR-type or exo-type) activity, cleaving only terminal GalNAc from a substrate like GalNAc-β-pNP, and show no activity on the disaccharide substrate Gal β(1-3)GalNAc-β-pNP. nih.govbiorxiv.org

Conversely, other β-NGAs have been identified that possess oligosaccharide-releasing (OR-type) or dual OR/MR-type activity. nih.govbiorxiv.org An enzyme designated NgaDssm, identified through deep-sea metagenome analysis, was found to hydrolyze Galβ1-3GalNAc-β-pNP, demonstrating an OR-β-NGA activity. nih.gov Another enzyme, NgaCa, displayed strictly OR-type activity, acting solely on Galβ1-3GalNAc-β-pNP and not on the monosaccharide substrate GalNAc-β-pNP. nih.govbiorxiv.org This demonstrates that Gal β(1-3)GalNAc-β-pNP is a key substrate for identifying and characterizing novel β-NGAs with endo-type or oligosaccharide-releasing capabilities. nih.gov

Elucidation of Differential Substrate Recognition across Glycosidase Families (e.g., GH20, GH101)

The hydrolysis of Gal β(1-3)GalNAc-β-pNP is a defining characteristic that helps differentiate between glycoside hydrolase families.

GH20 Family: This family primarily includes β-N-acetylhexosaminidases (β-HEXs), which can cleave both terminal β-GlcNAc and β-GalNAc residues. researchgate.net GH20 enzymes typically function as exo-hydrolases, proceeding via a substrate-assisted catalytic mechanism. researchgate.net Many members of this family, such as the enzyme NgaAt, are active on monosaccharide substrates like GalNAc-β-pNP and GlcNAc-β-pNP but are not active on the disaccharide substrate Galβ1-3GalNAc-β-pNP. nih.govbiorxiv.org This indicates a strict requirement for a terminal, non-substituted N-acetylhexosamine residue for their activity.

GH101 Family: This family consists of endo-α-N-acetylgalactosaminidases that specifically recognize and cleave the Core 1 O-glycan structure (Galβ1-3GalNAcα-Ser/Thr). oup.comnih.govcazypedia.org Enzymes in this family, such as the one from Streptococcus pneumoniae (SpGH101), hydrolyze the bond between the GalNAc and the serine or threonine residue of a glycoprotein (B1211001), releasing the intact disaccharide Galβ1-3GalNAc. nih.gov While their natural substrates have an α-linkage to the protein, synthetic substrates like Galβ1-3GalNAc-α-pNP are used to assay their activity. nih.gov The retaining mechanism of a GH101 enzyme from Bifidobacterium longum was determined using Gal-beta-1,3-GalNAc-p-nitrophenol, demonstrating the utility of this compound in characterizing this family. cazypedia.org

This differential activity makes Gal β(1-3)GalNAc-β-pNP an invaluable tool for distinguishing the exo-acting GH20 enzymes from the endo-acting GH101 family and other newly discovered β-NGA families. nih.govbiorxiv.org

Comparative Analysis with Related pNP-Glycosides for Enzyme Discrimination

Comparing the hydrolysis of Gal β(1-3)GalNAc-β-pNP with that of simpler pNP-glycosides is a powerful method for delineating enzyme specificity. A panel of substrates, including pNP-β-Gal, pNP-β-GlcNAc, and pNP-β-GalNAc, is often used alongside the disaccharide substrate. asm.orgnih.gov

This comparative approach allows for precise classification of enzyme activity. For example, an enzyme that hydrolyzes pNP-β-Gal but not Gal β(1-3)GalNAc-β-pNP would be classified as a standard β-galactosidase. An enzyme active only on GalNAc-β-pNP would be a strict exo-β-NGA. nih.gov The discovery of enzymes like NgaCa, which acts solely on Galβ1-3GalNAc-β-pNP, and NgaDssm, which acts on both GalNAc-β-pNP and Galβ1-3GalNAc-β-pNP, was only possible through such comparative assays. nih.govbiorxiv.org These comparisons are essential for identifying enzymes with unique specificities, such as those that can release intact oligosaccharides. nih.govbiorxiv.org

| Enzyme/Family Type | pNP-β-Gal | pNP-β-GlcNAc | pNP-β-GalNAc | Gal β(1-3)GalNAc-β-pNP | Primary Activity Classification |

|---|---|---|---|---|---|

| Typical β-Galactosidase | Active | Inactive | Inactive | Inactive/Low Activity | β-Galactosidase |

| GH20 β-Hexosaminidase (e.g., NgaAt) nih.govbiorxiv.org | Inactive | Active | Active | Inactive | Exo-β-Hexosaminidase (MR-type) |

| Strict Exo-β-NGA (e.g., NgaBf) nih.govbiorxiv.org | Inactive | Inactive | Active | Inactive | Exo-β-NGA (MR-type) |

| Dual action β-NGA (e.g., NgaDssm) nih.gov | Inactive | Inactive | Active | Active | Oligo/Monosaccharide-Releasing β-NGA (OR/MR-type) |

| Strict Oligosaccharide-Releasing β-NGA (e.g., NgaCa) nih.govbiorxiv.org | Inactive | Inactive | Inactive | Active | Oligosaccharide-Releasing β-NGA (OR-type) |

Mechanistic Investigations of Glycosidase Catalysis

Elucidation of Hydrolysis Mechanisms

Glycoside hydrolases cleave the glycosidic bond through general acid catalysis, which involves two key amino acid residues at the active site: a proton donor (general acid) and a nucleophile or base. cazy.org The hydrolysis of Gal β(1-3)GalNAc-β-pNP and its analogs has been instrumental in studying these mechanisms.

Most glycosidases operate via one of two stereochemical pathways:

Retaining Mechanism: This involves a two-step, double-displacement reaction. The enzyme's nucleophile attacks the anomeric carbon, displacing the aglycon (p-nitrophenol) and forming a covalent glycosyl-enzyme intermediate. A water molecule, activated by the general base (the deprotonated form of the original acid residue), then hydrolyzes this intermediate. The result is a product with the same anomeric configuration as the substrate. cazy.org The GH101 family enzymes utilize a retaining mechanism, a fact that was confirmed for the enzyme from Bifidobacterium longum using Gal-beta-1,3-GalNAc-p-nitrophenol. cazypedia.org For the GH101 enzyme from S. pneumoniae, the catalytic nucleophile and general acid/base were identified as D764 and E796, respectively. nih.gov

Inverting Mechanism: This is a single-step, direct displacement reaction. The general acid protonates the glycosidic oxygen, while a water molecule, activated by the general base, acts as the nucleophile, attacking the anomeric carbon. This leads to an inversion of the anomeric stereochemistry in the product. cazy.org

A distinct mechanism is employed by GH20 enzymes, known as substrate-assisted catalysis . In this case, the nucleophile is not an enzyme residue but rather the 2-acetamido group of the substrate's N-acetylhexosamine residue. This group attacks the anomeric center, forming a cyclic oxazolinium ion intermediate, which is then hydrolyzed by water. This is also a retaining mechanism. researchgate.net The use of Gal β(1-3)GalNAc-β-pNP helps to confirm this mechanism, as the substitution at the 3-position of the GalNAc can sterically hinder the necessary conformational changes for catalysis in some GH20 enzymes, explaining their lack of activity on this substrate. nih.govbiorxiv.org

Identification and Characterization of Catalytic Residues

The strategic design of Galβ(1-3)GalNAc-β-pNP facilitates the identification of crucial catalytic residues within the active site of glycosidases. By observing the enzymatic processing of this substrate and its analogs, researchers can infer the roles of specific amino acid residues. For instance, studies on GH101 family endo-α-N-acetylgalactosaminidases, which cleave the related T-antigen, have utilized modeling with this substrate to propose key catalytic residues. In one such study, based on a model of the substrate complex, aspartate (D764) and glutamate (B1630785) (E796) were proposed as the nucleophile and general acid/base residues, respectively. dtu.dk Subsequent site-directed mutagenesis of these residues and kinetic analysis of the mutants with substrates like Gal-β-1,3-GalNAc-α-pNP confirmed their essential roles in catalysis. dtu.dk

Similarly, investigations into the GH109 family of N-acetyl galactosaminidases have employed pNP-GalNAc substrates to pinpoint a conserved histidine residue (H404 in AmGH109A) within a flexible GGHGG motif as the catalytic acid-base. nih.gov The dramatic loss of activity upon mutation of this residue underscores its critical function in the enzymatic mechanism. nih.gov

Exploration of Chemical Rescue and Anion Rescue Phenomena

Mutations of key catalytic residues often result in a significant loss of enzymatic activity. The phenomena of chemical and anion rescue, studied using substrates like Galβ(1-3)GalNAc-β-pNP, provide powerful evidence for the assigned roles of these residues.

Chemical Rescue: This technique involves the restoration of activity to a catalytically impaired mutant enzyme by the addition of a small, exogenous nucleophile or base that can functionally replace the mutated residue. A notable example is the chemical rescue of an inactive mutant of a GH109 enzyme. The H404A mutant of AmGH109A, which showed negligible activity towards both α- and β-pNPGalNAc, could be partially rescued by the addition of imidazole. nih.gov Imidazole, acting as an external base, was able to facilitate the hydrolysis of the substrate, restoring up to 3% of the wild-type activity. nih.gov This finding strongly supports the role of Histidine 404 as the general acid/base catalyst in the wild-type enzyme. nih.gov

Anion Rescue: In a similar vein, anion rescue experiments are used to confirm the identity of the general acid/base catalyst. For retaining glycosidases, mutation of the acid/base residue to a non-functional one (e.g., alanine (B10760859) or glutamine) can often be rescued by the addition of small anions like azide (B81097) or formate. While specific studies detailing anion rescue with Galβ(1-3)GalNAc-β-pNP are not prevalent, the principle has been demonstrated with related substrates. For instance, in the study of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae (SpGH101), anion rescue experiments were conducted on mutants of the proposed general acid/base residue, E796, using the substrate Gal-β-1,3-GalNAc-α-DNP. dtu.dk The successful rescue of activity by anions in such cases provides compelling evidence for the role of the mutated residue in protonating the leaving group.

Methodologies for Enzymatic Assays of Glycosidase Activity

The presence of the p-nitrophenyl (pNP) group makes Galβ(1-3)GalNAc-β-pNP an ideal substrate for straightforward and quantitative enzymatic assays.

Colorimetric Quantification of p-Nitrophenol Release

The hydrolysis of the glycosidic bond in Galβ(1-3)GalNAc-β-pNP by a glycosidase releases p-nitrophenol (pNP). nih.gov In an alkaline solution, the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum typically around 400-420 nm. semanticscholar.org

A standard assay protocol involves incubating the enzyme with the substrate in a suitable buffer at a specific temperature. The reaction is then stopped, usually by adding a high pH solution such as sodium carbonate or glycine-NaOH buffer, which simultaneously terminates the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion. scispace.comtandfonline.com The amount of released p-nitrophenol, and thus the enzyme activity, can be quantified by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve of known p-nitrophenol concentrations. researchgate.net

Optimization of Reaction Parameters (pH, Temperature, Ionic Strength, Metal Ion Requirements)

To accurately characterize a glycosidase, it is essential to determine the optimal conditions for its activity. Galβ(1-3)GalNAc-β-pNP serves as a convenient substrate for these optimization studies.

pH: By performing the enzymatic assay across a range of pH values, the optimal pH for enzyme activity can be determined. For example, a β-N-acetylhexosaminidase from Bifidobacterium bifidum (BbhI) showed high activity in a pH range of 5.0 to 6.0. scispace.com

Temperature: Similarly, incubating the enzyme and substrate at various temperatures allows for the identification of the optimal temperature for catalysis. The aforementioned BbhI enzyme exhibited maximal transglycosylation yield at 45°C. scispace.com Another example is a β-galactosidase from the Pacific oyster, Crassostrea gigas, which had an optimal reaction temperature of 50°C for short assays. tandfonline.comresearchgate.net

Ionic Strength: The effect of ionic strength on enzyme activity can be assessed by including varying concentrations of salts, such as NaCl, in the reaction mixture. dtu.dk

Metal Ion Requirements: The dependence of an enzyme on specific metal ions for its activity can be investigated by adding various cations (e.g., Mn²⁺, Mg²⁺, Ca²⁺, Co²⁺, Cu²⁺, Ni²⁺) to the assay or by including a chelating agent like EDTA to remove any bound metal ions. tandfonline.comresearchgate.net For instance, the activity of a β-NGA from a deep-sea metagenome, NgaLy, was found to be inhibited by Ni²⁺, Co²⁺, and Zn²⁺.

Determination of Enzyme Kinetic Parameters (kcat, Km)

Once the optimal reaction conditions are established, the kinetic parameters of the enzyme, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), can be determined using Galβ(1-3)GalNAc-β-pNP. By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated. From this, the Kₘ, which reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme's affinity for the substrate, and Vₘₐₓ (the maximum reaction rate) can be calculated. The kcat, or turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit time, is then derived from Vₘₐₓ. The ratio of kcat/Kₘ provides a measure of the enzyme's catalytic efficiency. nih.gov

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·mM⁻¹) | Source |

| AmGH109A | β-pNPGalNAc | - | - | 7.3 | nih.gov |

| AmGH109A | α-pNPGalNAc | - | - | 2.4 | nih.gov |

| AmGH109B | β-pNPGalNAc | - | - | - | nih.gov |

| EngEF | Galβ1,3GalNAcα1pNP | - | Highest | - | |

| EngPA | Galβ1,3GalNAcα1pNP | - | Lowest | - |

Analysis of Glycosidase Transglycosylation Activities

In addition to their hydrolytic activity, many glycosidases can catalyze transglycosylation reactions, where the cleaved glycosyl moiety is transferred to an acceptor molecule other than water. Galβ(1-3)GalNAc-β-pNP and similar activated donors are instrumental in studying these activities. In a typical transglycosylation reaction, the enzyme is incubated with the pNP-activated donor substrate and a high concentration of an acceptor molecule.

Several studies have demonstrated the use of pNP-activated sugars for transglycosylation. For example, a β-N-acetylhexosaminidase from Bifidobacterium bifidum (BbhI) was shown to transfer both GalNAc and GlcNAc residues from their respective pNP-activated donors to lactose, forming GalNAcβ1-3Galβ1-4Glc and GlcNAcβ1-3Galβ1-4Glc. scispace.com The efficiency of this transglycosylation was dependent on factors such as substrate concentrations, pH, and temperature. scispace.com

Another study investigated the transglycosylation activity of several endo-α-N-acetylgalactosaminidases using Galβ1,3GalNAcα1pNP as the donor and various 1-alkanols as acceptors. Thin-layer chromatography (TLC) was used to analyze the reaction products, revealing the formation of new glycosides. Similarly, β-galactosidase from Bacillus circulans has been used to synthesize β-(1→3)-galactooligosaccharides using pNP-β-Gal as a donor and acceptors like GlcNAc and GalNAc.

The regioselectivity of transglycosylation can also be explored. For instance, the β-galactosidase from B. circulans showed high regioselectivity for the formation of a β(1-3) linkage when GlcNAc or GalNAc were used as acceptors.

| Enzyme | Donor Substrate | Acceptor Substrate | Transglycosylation Product | Source |

| BbhI | pNP-β-GalNAc | Lactose | GalNAcβ1-3Galβ1-4Glc | scispace.com |

| BbhI | pNP-β-GlcNAc | Lactose | GlcNAcβ1-3Galβ1-4Glc | scispace.com |

| EngCP, EngEF, EngPA, EngSP, EngAL | Galβ1,3GalNAcα1pNP | 1-Alkanols (e.g., 1-pentanol) | Alkanol-glycosides | |

| β-galactosidase (B. circulans) | pNP-β-Gal | GlcNAc | Gal-β(1-3)-GlcNAc | |

| β-galactosidase (B. circulans) | pNP-β-Gal | GalNAc | Gal-β(1-3)-GalNAc |

Characterization of Oligosaccharide Product Formation

The use of pNP-glycosides as substrates in enzymatic reactions allows for the synthesis and characterization of specific oligosaccharide products. By acting as glycosyl donors or acceptors, these compounds enable researchers to elucidate the biosynthetic capabilities of various glycosidases.

One notable example involves the β-N-acetylhexosaminidase BbhI from Bifidobacterium bifidum JCM 1254. This enzyme efficiently catalyzes the transfer of N-acetylgalactosamine (GalNAc) from the donor, pNP-β-GalNAc, to an acceptor like lactose. This reaction yields the trisaccharide GalNAcβ1-3Galβ1-4Glc, a compound of significant biological interest. nih.govnih.gov The formation of this product highlights the transglycosylation activity of the enzyme. nih.gov Similarly, MDAY-D2 lymphoid tumor cells, when cultured with GalNAc α-pNp, produce and secrete complex aryl-oligosaccharides, including disialylated structures. nih.govmerckmillipore.com This process demonstrates how pNP-glycosides can be used in cell-based systems to study O-linked oligosaccharide biosynthesis pathways. nih.govmerckmillipore.com

The table below summarizes the enzymatic synthesis of oligosaccharide products using pNP-glycoside substrates.

Table 1: Enzymatic Synthesis of Oligosaccharides Using pNP-Glycoside Substrates

| Enzyme | Glycosyl Donor | Acceptor | Product(s) | Yield | Source(s) |

|---|---|---|---|---|---|

| β-N-acetylhexosaminidase (BbhI) from Bifidobacterium bifidum | pNP-β-GalNAc | Lactose | GalNAcβ1-3Galβ1-4Glc | 55.4% | nih.govnih.gov |

| β-N-acetylhexosaminidase (BbhI) from Bifidobacterium bifidum | pNP-β-GlcNAc | Lactose | GlcNAcβ1-3Galβ1-4Glc | 44.9% | nih.govnih.gov |

| O-glycosylation enzymes in MDAY-D2 cells | Endogenous sugar donors | GalNAc α-pNp | Disialylated aryl-oligosaccharides | 20 pmol/h/10⁶ cells | nih.govmerckmillipore.com |

| β-galactosidase from Streptococcus 6646K | pNP-Gal | GalNAc | Galβ(1-3)GalNAc (predominant), Galβ(1-4)GalNAc | Not specified | nih.gov |

Regioselectivity Studies in Glycosyl Transfer Reactions

Regioselectivity, the ability of an enzyme to catalyze a reaction at a specific position on a substrate, is a critical aspect of glycosidase-mediated synthesis. Gal beta(1-3)GalNAc-beta-pNP and its precursors are frequently used to probe and define the regioselectivity of glycosyl transfer reactions.

Studies have shown that the source of the enzyme and the nature of the acceptor molecule heavily influence the resulting glycosidic linkage. nih.govtandfonline.com For instance, the β-N-acetylhexosaminidase BbhI from Bifidobacterium bifidum exhibits strict regioselectivity, exclusively forming a β1-3 linkage when transferring GalNAc or GlcNAc residues to the galactose residue of lactose. nih.govnih.govresearchgate.net This high degree of selectivity makes it a powerful tool for synthesizing specific oligosaccharides like GalNAcβ1-3Lac. nih.gov

In contrast, the β-galactosidase from Bacillus circulans shows high regioselectivity for forming Galβ(1-3)GlcNAc and Galβ(1-3)GalNAc when using GlcNAc and GalNAc as acceptors, respectively. tandfonline.comrsc.org However, changing the acceptor to D-galactose shifts the regioselectivity of this same enzyme to favor the formation of a β(1-6) linkage. tandfonline.com Similarly, β-galactosidases from different microbial sources display varied regioselectivities; the enzyme from Streptococcus 6646K predominantly forms a β(1-3) linkage with a GalNAc acceptor, while enzymes from Penicillium multicolor and Aspergillus oryzae primarily yield the β(1-6) linked product. nih.gov The mutant 6-SulfoGlcNAcase SpGH185Y354F is another example of an enzyme that can form a β-1,3-glycosidic linkage when galactose is present in the acceptor subsite. acs.org

The table below illustrates the regioselectivity of various enzymes in transglycosylation reactions involving pNP-glycosides or related acceptors.

Table 2: Regioselectivity of Various Glycosidases

| Enzyme | Glycosyl Donor | Acceptor | Predominant Linkage Formed | Source(s) |

|---|---|---|---|---|

| β-N-acetylhexosaminidase (BbhI) from B. bifidum | pNP-β-GalNAc | Lactose | β(1-3) | nih.govnih.govresearchgate.net |

| β-galactosidase from B. circulans | pNP-Gal | GalNAc | β(1-3) | tandfonline.comrsc.org |

| β-galactosidase from B. circulans | pNP-Gal | D-galactose | β(1-6) | tandfonline.com |

| β-galactosidase from Streptococcus 6646K | pNP-Gal | GalNAc | β(1-3) | nih.gov |

| β-galactosidase from P. multicolor | pNP-Gal | GalNAc | β(1-6) | nih.gov |

| β-galactosidase from Bifidobacterium bifidum | pNP-Gal | GalNAc | β(1-4) and β(1-6) | nih.gov |

Investigation of Glycosyl Donor and Acceptor Specificities

The compound this compound is a key substrate for investigating the specificity of glycosyltransferases and glycosidases for both donor and acceptor molecules. By systematically varying the structure of either the glycosyl donor or the acceptor, researchers can map the substrate requirements of an enzyme's active site.

For example, Galβ1–3GalNAcα-pnp serves as a standard acceptor substrate for characterizing the activity of core 2 N-acetylglucosaminyltransferases (C2GnT), such as C2GnT1 and C2GnT2. nih.gov Studies on a β-1,3-N-acetylglucosaminyltransferase (β3GnT) revealed that it has a strong preference for Gal(β1–4)Glc(NAc)-based acceptors and shows no activity toward O-glycan core 1 structures like Gal(β1–3)GalNAc. pnas.org This demonstrates high acceptor specificity.

The β-N-acetylhexosaminidase BbhI from Bifidobacterium bifidum displays bifunctional donor specificity, efficiently utilizing both pNP-β-GalNAc and pNP-β-GlcNAc as glycosyl donors for transfer to lactose. nih.govnih.gov The efficiency of the reaction is dependent on the initial concentration of the donor substrate. nih.gov In another case, the β-galactosidase from Bacillus circulans shows fluctuating regioselectivity based on the nature of the acceptor, readily using both GlcNAc and GalNAc but producing different linkages with other acceptors like D-mannose. tandfonline.comrsc.org The glycoside phosphorylase AchP shows activity with GlcNAc-β-pNP as an acceptor when using Glc1-P as a donor. acs.org

The table below provides examples of donor and acceptor specificities for various enzymes studied using pNP-glycosides.

Table 3: Glycosyl Donor and Acceptor Specificities of Various Enzymes

| Enzyme | Effective Donor(s) | Effective Acceptor(s) | Ineffective Acceptor(s) | Source(s) |

|---|---|---|---|---|

| Core 2 GnT (C2GnT1, C2GnT2) | UDP-GlcNAc | Galβ1–3GalNAcα-pnp | Not specified | nih.gov |

| β3GnT | UDP-GlcNAc | Gal(β1–4)Glc(NAc)-based acceptors | Gal(β1–3)GalNAc | pnas.org |

| β-N-acetylhexosaminidase (BbhI) | pNP-β-GalNAc, pNP-β-GlcNAc | Lactose | Not specified | nih.govnih.gov |

| β-galactosidase from B. circulans | pNP-Gal | GlcNAc, GalNAc, D-mannose | Not specified | tandfonline.comrsc.org |

Gal Beta 1 3 Galnac Beta Pnp in Glycosyltransferase Research

Utilization as a Substrate for Core O-Glycan Biosynthesis Studies

The biosynthesis of O-glycans is a stepwise process initiated by the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue on a protein. This initial structure, known as the Tn antigen, is then elongated and branched by a series of glycosyltransferases to form various core structures. Gal beta(1-3)GalNAc-beta-pNP serves as a crucial acceptor substrate for several of these enzymes, enabling detailed studies of their activity and specificity.

Assays for Core 1 Beta-1,3-Galactosyltransferase (T-Synthase) Activity

Core 1 β-1,3-Galactosyltransferase, commonly known as T-synthase, is the enzyme responsible for synthesizing the core 1 structure (Galβ1–3GalNAcα-Ser/Thr), also called the T antigen. nih.govresearchgate.net The activity of T-synthase is fundamental in the elongation of O-glycans, and its deficiency is linked to various diseases, including cancer. nih.gov

While T-synthase typically acts on GalNAcα-Ser/Thr, studies have utilized GalNAc derivatives with hydrophobic aglycone groups like p-nitrophenyl (pNP) to assay its activity. nih.gov However, it's important to note that the anomeric linkage of the GalNAc residue is critical. T-synthase shows a strong preference for the α-anomer (GalNAcα-pNP) and does not recognize the β-anomer (GalNAcβ-pNP) as a substrate. nih.gov The pNP group in these substrates allows for colorimetric detection of enzymatic activity.

Interestingly, photoreactive p-nitrophenyl derivatives have been explored as specific inhibitors of glycosyltransferases. For instance, GalNAcα-pNP, at higher concentrations, can inactivate T-synthase from rat liver and acute myeloid leukaemia (AML) cells upon UV irradiation. nih.gov This inhibition is specific to the substrate binding site, as it can be prevented by preincubation with a suitable substrate like Galβ1-3GalNAcα-benzyl. nih.gov

Evaluation of Core 2 Beta-1,6-N-Acetylglucosaminyltransferase Activity

Core 2 β-1,6-N-acetylglucosaminyltransferases (C2GnTs) are responsible for creating a crucial branch in O-glycan structures by adding a GlcNAc residue in a β1-6 linkage to the GalNAc of the core 1 structure. nih.gov This branching, forming the core 2 structure, is a key step in the biosynthesis of complex O-glycans that are involved in cell adhesion and immune responses. researchgate.net

The compound Galβ1–3GalNAcα-pNP serves as a standard acceptor substrate for assaying the activity of C2GnT enzymes, such as C2GnT1 and C2GnT2. nih.gov A highly sensitive coupled-enzyme assay has been developed for this purpose. In this assay, C2GnT acts on the unlabeled Galβ1–3GalNAcα-pNP and UDP-GlcNAc. The product is then further reacted with a galactosyltransferase and radiolabeled UDP-Gal, allowing for the detection of picomole levels of the final product. nih.gov This method is significantly more sensitive than standard assays using radiolabeled sugar donors directly. nih.gov

| Enzyme | Acceptor Substrate | Relative Activity (%) |

| C2GnT1 | Galβ1–3GalNAcα-pnp | 100 |

| C2GnT2 | Galβ1–3GalNAcα-pnp | 100 |

| Table 1: Relative activity of human C2GnT1 and C2GnT2 with Galβ1–3GalNAcα-pnp as the standard acceptor substrate. Data adapted from a study on recombinant human glycosyltransferases. nih.gov |

Characterization of Other Relevant Glycosyltransferase Substrate Specificities

The utility of this compound and related structures extends to the characterization of a broader range of glycosyltransferases. For example, a β-1,3-N-acetylglucosaminyltransferase (β3GnT) enzyme, which is involved in the synthesis of poly-N-acetyllactosamine chains, was tested for its activity on various acceptor substrates. pnas.org This study found that the β3GnT enzyme showed no activity towards O-glycan core 1 Gal(β1–3)GalNAc acceptors, highlighting its specific substrate requirements. pnas.org

Similarly, studies on other glycosyltransferases involved in O-glycan synthesis, such as those that create core 3 and core 4 structures, utilize a panel of synthetic substrates, including derivatives of GalNAc, to determine their specificities. nih.gov These investigations are crucial for understanding the competitive and sequential actions of different glycosyltransferases in building complex glycan structures. nih.govfrontiersin.org

Investigation of Glycosyltransferase Mechanisms

Beyond its use in activity assays, this compound and its analogs are instrumental in dissecting the mechanisms of glycosyltransferase action, including the identification of key amino acid residues and cofactor requirements.

Detailed Characterization of Enzyme Action on this compound

The chromogenic nature of the p-nitrophenyl group allows for continuous monitoring of the enzymatic reaction, facilitating detailed kinetic studies. By varying the concentrations of the acceptor substrate (this compound) and the donor substrate (e.g., UDP-GlcNAc), researchers can determine key kinetic parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax). nih.gov These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

For instance, kinetic analyses have been performed on C2GnT1 and C2GnT2 using Galβ1–3GalNAcα-pnp as the acceptor substrate to determine their respective KM and Vmax values. nih.gov Such studies are fundamental to understanding how these enzymes function and how their activities are regulated within the cell.

| Enzyme | Acceptor Substrate | KM (mM) | Vmax (μmol/h/mg) |

| C2GnT1 | Galβ1–3GalNAcα-pnp | 0.09 | 2.9 |

| C2GnT2 | Galβ1–3GalNAcα-pnp | 0.25 | 1.9 |

| Table 2: Kinetic parameters of human C2GnT1 and C2GnT2 for the acceptor substrate Galβ1–3GalNAcα-pnp. Data adapted from a study on recombinant human glycosyltransferases. nih.gov |

Identification of Conserved Amino Acid Motifs and Cofactor Requirements

The study of glycosyltransferase mechanisms often involves identifying conserved amino acid motifs that are crucial for substrate binding and catalysis. For example, glycosyltransferases that utilize UDP-sugars as donors often contain a "DXD" motif, which is involved in binding the necessary divalent cation cofactor, typically Mn2+. mdpi.com

By using substrates like this compound in conjunction with site-directed mutagenesis of the enzyme, researchers can pinpoint the specific amino acid residues that interact with the substrate. This approach helps to build a detailed picture of the enzyme's active site and the molecular basis of its substrate specificity. nih.govmdpi.com Furthermore, the requirement for cofactors like divalent cations can be readily assessed in activity assays using this synthetic substrate. pnas.org For example, the activity of a novel β-1,3-N-acetylglucosaminyltransferase was shown to have an absolute requirement for Mn2+. pnas.org

Strategies for Enzymatic Synthesis and Glycoconjugate Engineering

The compound this compound, a synthetic derivative of the Thomsen-Friedenreich antigen (T-antigen or Core 1), is a pivotal tool in glycosyltransferase research. Its structure, featuring the core O-glycan disaccharide linked to a p-nitrophenyl (pNP) group, facilitates the study of enzymatic reactions through straightforward colorimetric detection of the released pNP moiety. This enables detailed investigation into the synthesis of complex glycans and the engineering of novel glycoconjugates.

Utility in the Generation of Specific Glycan Structures

This compound serves as a crucial acceptor substrate for various glycosyltransferases, allowing researchers to enzymatically construct more complex glycan structures from the Core 1 scaffold. By incubating this compound with specific enzymes and the appropriate nucleotide sugar donors, the elongation of the glycan chain can be monitored and characterized.

This approach is fundamental in studying the biosynthesis of O-glycans. For instance, the synthesis of the Core 2 structure, a common branch in O-glycans, is initiated by the action of Core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs), which add a GlcNAc residue to the GalNAc of the Core 1 structure. nih.govoup.com In such assays, Gal beta(1-3)GalNAc-pNP acts as the standard acceptor substrate. nih.govoup.com The activity of these enzymes can be quantified to understand their specificity and efficiency. oup.com For example, C2GnT2, an enzyme with broad specificity, can utilize the Core 1-pNP substrate to synthesize the Core 2 structure, GlcNAcβ1–6(Galβ1–3) GalNAc-pNP. nih.gov Similarly, α3-sialyltransferases have been shown to act on Gal β1-3GalNAc α-pNp substrate to produce sialylated Core 1 structures. oup.com

The utility of Gal beta(1-3)GalNAc-pNP as a substrate is highly dependent on the specific glycosyltransferase being studied, underscoring the stringent specificity of these enzymes. Research has shown that while it is an excellent substrate for enzymes like C2GnTs, other enzymes exhibit no activity towards it. A notable example is a specific β-1,3-N-acetylglucosaminyltransferase (β3GnT), which showed a marked preference for Gal(β1–4)Glc(NAc)-based acceptors (type 2 chains) and had no detectable activity with the Gal(β1–3)GalNAc- (Core 1) acceptor. pnas.org This highlights how this compound is used to define the precise acceptor requirements of newly characterized glycosyltransferases.

| Enzyme | Donor Substrate | Product Structure | Reference |

|---|---|---|---|

| Core 2 β1,6-GlcNAc-transferase (C2GnT) | UDP-GlcNAc | GlcNAcβ1–6(Galβ1–3)GalNAc-pNP (Core 2) | nih.govoup.com |

| α3-Sialyltransferase (O) | CMP-Neu5Ac | Neu5Acα2-3Galβ1–3GalNAc-pNP | oup.comnih.gov |

| β-1,3-N-acetylglucosaminyltransferase (β3GnT) | UDP-GlcNAc | No activity detected | pnas.org |

Application in Chemoenzymatic Synthetic Methodologies

Chemoenzymatic synthesis leverages the stereo- and regioselectivity of enzymes combined with the versatility of chemical synthesis. This compound and related compounds are central to these methodologies, acting both as targets of synthesis and as building blocks for larger glycoconjugates.

The enzymatic synthesis of the Galβ(1-3)GalNAc core structure itself is a significant area of research. Glycosidases, which typically hydrolyze glycosidic bonds, can be used in a transglycosylation mode to form these bonds. For example, a β-N-acetylhexosaminidase from Bifidobacterium bifidum can efficiently transfer a GalNAc residue from a donor like pNP-β-GalNAc to an acceptor such as lactose. asm.org Similarly, β-galactosidases from sources like bovine testes or Bacillus circulans can catalyze the transfer of galactose from a donor (e.g., pNP-β-Gal) to a GalNAc-containing acceptor, yielding the desired β(1-3) linkage with high efficiency. nih.govresearchgate.net In some cases, using ionic liquids as co-solvents has been shown to dramatically increase reaction yields to over 90%. researchgate.net

Once the core disaccharide is synthesized, often with a functionalized linker in place of the pNP group, it becomes a valuable precursor for glycoconjugate engineering. nih.govnih.gov A prominent application is the creation of neoglycoproteins. In this approach, the enzymatically synthesized glycan, which may be further elongated to a trisaccharide like the sialyl-T antigen, is chemically coupled to a protein carrier such as bovine serum albumin (BSA). nih.govnih.gov This method allows for the production of proteins displaying specific, well-defined carbohydrate structures on their surface, which are invaluable for studying glycan-protein interactions, such as the binding of lectins like galectin-3 to the T-antigen. nih.govnih.govresearchgate.net

| Enzyme | Donor | Acceptor | Yield | Reference |

|---|---|---|---|---|

| β-Galactosidase (bovine testes) | pNP-β-Gal | α-GalNAc derivatives | Up to 60% | nih.gov |

| β-Galactosidase (Bacillus circulans) | pNP-β-Gal | GalNAc | Up to 97% (in ionic liquid) | researchgate.net |

| β-N-Acetylhexosaminidase (B. bifidum) | pNP-β-GalNAc | Lactose | 55.4% (Product: GalNAcβ1-3Galβ1-4Glc) | asm.org |

| Glycosynthase (BgaC/Glu233Gly) | α-Galactosyl fluoride | GalNAc(α1-EG3-azide) | High | nih.gov |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | p-Nitrophenyl β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-β-D-galactopyranoside |

| Core 1 / T-antigen | Galβ1–3GalNAc |

| pNP-β-GalNAc | p-Nitrophenyl β-N-acetylgalactosaminide |

| pNP-β-Gal | p-Nitrophenyl β-D-galactopyranoside |

| Core 2 | GlcNAcβ1–6(Galβ1–3)GalNAc |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine |

| CMP-Neu5Ac | Cytidine monophosphate N-acetylneuraminic acid |

| BSA | Bovine Serum Albumin |

| GalNAc(α1-EG3-azide) | 1-Azido-3,6,9-trioxaundecan-11-yl 2-acetamido-2-deoxy-α-D-galactopyranoside |

Glycobiological Insights and Functional Glycomics Derived from Gal Beta 1 3 Galnac Beta Pnp Studies

Elucidation of O-Glycan Structures and Metabolic Pathways

Studies utilizing Galβ(1-3)GalNAc-beta-pNP have been instrumental in dissecting the complex enzymatic pathways responsible for the biosynthesis and diversification of O-glycans.

The Galβ(1-3)GalNAcα-Ser/Thr structure, known as the Core 1 O-glycan or Thomsen-Friedenreich antigen (T-antigen), is a fundamental building block for the majority of O-glycans found on cell surface and secreted glycoproteins. nih.govmdpi.com The synthesis of this core structure is a critical step in O-glycosylation, catalyzed by the enzyme Core 1 β1,3-Galactosyltransferase (C1GalT), also known as T-synthase. nih.govmdpi.com This enzyme transfers a galactose (Gal) molecule from a UDP-Galactose donor to an N-acetylgalactosamine (GalNAc) residue that is already attached to a serine or threonine amino acid on a protein. mdpi.com

Galβ(1-3)GalNAc-β-pNP acts as an acceptor substrate that mimics the natural GalNAcα-Ser/Thr structure. This allows researchers to assay the activity of C1GalT and other related enzymes in vitro. The p-nitrophenyl (pNP) group provides a convenient method for detection, as its cleavage can be monitored spectrophotometrically. In many human tissues, the T-antigen is further glycosylated and thus masked, but it often becomes exposed in cancer cells, making it a significant tumor-associated antigen. nih.govsigmaaldrich.com The expression of the T-antigen is therefore tightly controlled by the activity of glycosyltransferases that extend the Core 1 structure. nih.gov

Once the Core 1 structure is formed, it serves as a substrate for a variety of glycosyltransferases that create more complex O-glycan structures, such as Core 2, Core 4, and sialylated antigens. nih.govnih.gov Galβ(1-3)GalNAc-β-pNP is an invaluable tool for studying these subsequent steps in glycoconjugate assembly.

For example, it is used as an acceptor substrate to measure the activity of Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), the enzyme responsible for synthesizing the Core 2 structure, GlcNAcβ1-6(Galβ1-3)GalNAc. nih.govnih.govoup.com The formation of Core 2 O-glycans is a critical branching point in the biosynthetic pathway and provides a scaffold for the creation of ligands essential for cell adhesion, such as sialyl-Lewis x. nih.gov Similarly, the compound can be used to study the activities of sialyltransferases that add sialic acid to the Core 1 structure, a modification frequently observed in cancer. nih.gov The use of Galβ(1-3)GalNAc-β-pNP and its derivatives allows for the precise characterization of these enzymes, including their substrate specificities and kinetic properties, which is crucial for understanding how glycan profiles are altered in disease states. nih.govnih.gov

Molecular Basis of Cellular Recognition and Signaling Pathways

The Galβ(1-3)GalNAc disaccharide is a key recognition motif for a class of carbohydrate-binding proteins called lectins. Galβ(1-3)GalNAc-β-pNP is widely used to investigate these glycan-protein interactions, which are fundamental to cellular communication, adhesion, and immune responses. nih.govbiorxiv.org

One of the most well-characterized interactions is the specific binding of the Galβ(1-3)GalNAc sequence by Peanut Agglutinin (PNA), a lectin isolated from peanuts (Arachis hypogaea). wikipedia.orgglycodiag.comresearchgate.net PNA exhibits high specificity for this disaccharide, making it a widely used tool in biochemistry and cell biology for detecting the T-antigen. sigmaaldrich.comnih.gov The interaction is so specific that PNA is used in affinity chromatography to isolate glycoproteins bearing the T-antigen. wikipedia.orgnih.gov

Galβ(1-3)GalNAc-β-pNP can be used in competitive binding assays to determine the specificity and affinity of PNA and other lectins for the T-antigen. nih.gov Several other lectins also recognize this structure, allowing for a more nuanced characterization of glycan presentation on cell surfaces. nih.gov

Table 1: Lectins Recognizing the Galβ(1-3)GalNAc Structure

| Lectin Name | Common Abbreviation | Source | Primary Specificity |

| Peanut Agglutinin | PNA | Arachis hypogaea | Galβ(1-3)GalNAc wikipedia.orgglycodiag.com |

| Artocarpus integrifolia | Jacalin, AIL | Jackfruit | Galβ(1-3)GalNAc (T-antigen) glycodiag.comnih.gov |

| Bauhinia purpurea alba | BPA, BPL | Orchid Tree | Galβ(1-3)GalNAc nih.gov |

| Maclura pomifera | MPL | Osage Orange | Galβ(1-3)GalNAc nih.gov |

| Sophora japonica | SJL | Japanese Pagoda Tree | Galβ(1-3)GalNAc nih.gov |

Glycans on the cell surface play a critical role in mediating cell-cell and cell-matrix interactions. asm.org The exposure of the T-antigen on the surface of cancer cells has been linked to altered adhesion properties, which can contribute to tumor invasion and metastasis. nih.gov For instance, Core 2 O-glycans, which are built upon the Core 1 structure, can carry the sialyl-Lewis x antigen, a crucial ligand for selectin proteins on endothelial cells. nih.govoup.com This interaction is an essential early step in the process of cancer cell extravasation and leukemia cell infiltration. oup.com

Studies using Galβ(1-3)GalNAc-β-pNP can help elucidate these mechanisms. The compound can be used to block interactions between the T-antigen and its binding partners on other cells, thereby inhibiting cell adhesion in experimental models. This allows researchers to confirm the role of this specific glycan structure in adhesion processes.

The immune system can recognize changes in cell surface glycosylation. Because the T-antigen is often masked in healthy tissues but exposed in tumors, it is considered a tumor-associated antigen and can be a target for the immune system. biorxiv.orgchemimpex.com The presence of naturally occurring anti-T antibodies in human sera suggests an ongoing immune surveillance against cells aberrantly expressing this antigen. sigmaaldrich.com

Galβ(1-3)GalNAc-β-pNP is a valuable reagent for studying these immune interactions. It can be used in immunoassays to detect and quantify anti-T antibodies in patient samples. Furthermore, it can be used to investigate the interactions between the T-antigen and lectin-like receptors on immune cells, which can trigger or modulate immune responses. biorxiv.org For example, some lectins on immune cells can bind to tumor-associated glycans and initiate signaling pathways that lead to either immune activation or suppression. rsc.org Understanding these recognition events is crucial for the development of novel cancer immunotherapies that target aberrant glycosylation.

Contributions to Understanding Glycan-Related Biological Processes

The synthetic chromogenic substrate, Gal beta(1-3)GalNAc-beta-pNP, has been instrumental in elucidating the roles of the core 1 O-glycan structure, also known as the Thomsen-Friedenreich (T or TF) antigen, in a variety of biological contexts. By providing a tool to study the enzymes that synthesize and degrade this disaccharide, researchers have gained significant insights into fundamental cellular processes.

Insights into Cell Signaling Dynamics

The Galβ(1-3)GalNAc moiety, a key component of mucin-type O-glycans, is crucial in various biological activities, including cell adhesion, signal transduction, and immune responses. mdpi.comnih.gov The aberrant expression of this structure, often in a truncated form as the T-antigen, is a hallmark of many cancers and is associated with poor prognosis. nih.govnih.govmdpi.com The availability of this compound allows for the detailed study of glycosyltransferases and glycosidases that regulate the presentation of this glycan on the cell surface, thereby influencing cellular signaling.

For instance, the enzyme Core 1 β1,3-Galactosyltransferase (C1GalT1), or T-synthase, is responsible for the synthesis of the T-antigen. nih.gov Overexpression of C1GalT1 in cancer cells leads to an increased display of the T-antigen on cell surface glycoproteins, which can disrupt normal cell signaling. mdpi.com Assays utilizing substrates that mimic the T-antigen, such as this compound, are crucial for characterizing the activity of T-synthase and understanding its role in pathological signaling cascades. nih.govnih.gov The presence of the T-antigen on cell surface receptors can modulate their function, including dimerization and subsequent intracellular signaling. mdpi.com For example, the O-glycosylation of the MET receptor with the T-antigen has been shown to increase cell proliferation in hepatocellular carcinoma. mdpi.com

Furthermore, the Galβ(1-3)GalNAc determinant is recognized by specific lectins, such as galectins, which can mediate cell-cell and cell-matrix interactions, thereby triggering signaling pathways that influence cell proliferation and death. mdpi.com The study of these interactions, facilitated by tools like this compound, provides a deeper understanding of how glycan structures contribute to the complex network of cellular communication.

Role in Maintaining Protein Stability and Function

While direct studies using this compound to quantify its effect on the stability of a specific protein are not extensively documented, its utility lies in probing the enzymes that regulate O-glycosylation. The proper synthesis and extension of O-glycan chains are essential for the correct folding and quality control of glycoproteins in the endoplasmic reticulum and Golgi apparatus. nih.gov Dysregulation of the enzymes that process these glycans, which can be assayed using this compound, can lead to misfolded and dysfunctional proteins. nih.gov For example, a deficiency in T-synthase activity results in truncated O-glycans (the Tn antigen), which can cause proteins to be unstable and prone to degradation. nih.gov

Applications in Biomarker Research and Diagnostic Tool Development

The unique expression patterns of the Gal beta(1-3)GalNAc moiety in various physiological and pathological states have made it a valuable target in biomarker research and the development of diagnostic tools. The compound this compound serves as a critical reagent in these endeavors.

Identification of Glycoproteins Bearing the Gal beta(1-3)GalNAc Moiety

Lectins, proteins that bind to specific carbohydrate structures, are powerful tools for identifying and isolating glycoproteins. Peanut agglutinin (PNA) and Jacalin are two well-characterized lectins that specifically recognize the Galβ(1-3)GalNAc disaccharide. wikipedia.orgglycodiag.comnih.gov This specificity allows for the use of these lectins in affinity chromatography to enrich for glycoproteins carrying this particular glycan from complex biological samples. nih.govnih.govnih.govnih.govnih.govmdpi.com

A notable example is the identification of PNA-binding glycoproteins at the nodes of Ranvier in peripheral nerves. biosave.com Using PNA lectin affinity chromatography, researchers were able to isolate and subsequently identify two major glycoproteins: a 120 kD protein with homology to oligodendrocyte-myelin glycoprotein (B1211001) (OMgp) and a 70-80 kD protein with homology to the hyaluronate binding domain of versican. biosave.com This approach has also been successfully applied to identify PNA-binding glycoproteins on immature human thymocytes and in vertebrate retinae. nih.govnih.gov

Similarly, Jacalin-agarose affinity chromatography has been employed to purify a variety of proteins known to contain O-linked oligosaccharides, including immunoglobulin A (IgA) and fetuin. nih.gov The ability to isolate specific glycoproteins based on their glycan structures is a crucial step in identifying potential biomarkers for various diseases.

| Lectin | Recognized Moiety | Identified Glycoproteins | Biological Source |

|---|---|---|---|

| Peanut Agglutinin (PNA) | Galβ(1-3)GalNAc | Oligodendrocyte-myelin glycoprotein (OMgp), Versican-like protein | Peripheral Nerve |

| Peanut Agglutinin (PNA) | Galβ(1-3)GalNAc | Glycoproteins of 170,000 and 180,000 Mr | Immature Human Thymocytes |

| Peanut Agglutinin (PNA) | Galβ(1-3)GalNAc | GP39/40, GP42/45, GP60 | Vertebrate Retinae |

| Jacalin | Galβ(1-3)GalNAc | Immunoglobulin A (IgA), C1 inhibitor, Fetuin | Various |

Development of Assays for Detecting Alterations in Glycosidase Activity

This compound is a widely used chromogenic substrate for assaying the activity of various glycosidases, particularly β-N-acetylhexosaminidases and specific β-galactosidases. mdpi.comresearchgate.netresearchgate.net The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

These assays are fundamental for characterizing the substrate specificity and kinetic parameters of newly discovered enzymes. For example, a study on novel β-N-acetylgalactosaminidases (β-NGAs) from deep-sea metagenomes used Galβ1-3GalNAc-β-pNP to determine the substrate specificity of different enzyme groups. nih.gov One group of enzymes, designated Group 1, showed strict specificity for this disaccharide substrate, highlighting its utility in differentiating enzyme function. nih.gov

The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), provide valuable information about the efficiency of an enzyme. The table below summarizes the kinetic parameters of several β-N-acetylhexosaminidases with Galβ(1-3)GalNAc-β-pNP as the substrate.

| Enzyme | Source | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| NgaDssm | Deep-sea metagenome | (3.8 ± 0.4) | (43 ± 3) | (11) |

| NgaCa | Deep-sea metagenome | (11 ± 3) | (1.2 ± 0.3) | (0.11) |

| NgaBa | Deep-sea metagenome | (3.9 ± 1) | (510 ± 50) | (130) |

| NgaBf | Deep-sea metagenome | (1.0 ± 0.07) | (170 ± 5) | (170) |

| NgaBl | Deep-sea metagenome | (2.8 ± 0.4) | (390 ± 40) | (140) |

| NgaLy | Deep-sea metagenome | (1.0 ± 0.05) | (480 ± 10) | (490) |

Note: Values in parentheses indicate apparent values as saturation was not reached. nih.gov

Contributions to Glycan Profiling in Biological Systems

Alterations in glycosylation are a common feature of many diseases, including cancer. nih.gov The expression of the T-antigen (Galβ1-3GalNAcα-Ser/Thr) is significantly increased in over 90% of epithelial cancers. mdpi.com This makes the enzymes that regulate the synthesis and degradation of this structure, and consequently the glycan profile of cells, important targets for diagnostics and therapeutics.

Assays based on this compound and related substrates are crucial for profiling the activity of relevant glycosyltransferases and glycosidases in biological samples. For instance, fluorescence-based assays have been developed to measure the activity of T-synthase, the enzyme that synthesizes the T-antigen. nih.govnih.gov These assays can be used to compare T-synthase activity in normal versus cancerous tissues, providing insights into the changes in glycan profiles that occur during tumorigenesis.

Advanced Research Methodologies Utilizing Gal Beta 1 3 Galnac Beta Pnp

Spectroscopic and Chromatographic Analytical Techniques

The analysis of enzymatic reactions involving Galβ1-3GalNAc-β-pNP relies on precise and sensitive techniques to confirm product identity and quantify reaction progress. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are cornerstone methodologies in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the products formed from enzymatic reactions with Galβ1-3GalNAc-β-pNP. It provides detailed information about the atomic connectivity and stereochemistry of molecules. In studies involving glycosyltransferases, where a monosaccharide is added to the Galβ1-3GalNAc-β-pNP acceptor, NMR confirms the identity of the added sugar, its anomeric configuration (α or β), and the specific hydroxyl group to which it is attached.

A suite of 1D and 2D NMR experiments is typically employed for complete structural assignment. biorxiv.org These experiments allow researchers to verify the formation of specific glycosidic linkages, confirming the regioselectivity and stereoselectivity of the enzyme under investigation.

Table 1: NMR Techniques for Structural Confirmation of Glycosylation Products

| NMR Experiment | Purpose in Analyzing Galβ1-3GalNAc-β-pNP Derivatives |

|---|---|

| 1D ¹H and ¹³C NMR | Provides initial information on the chemical environment of protons and carbons, helping to identify the sugar residues present. |

| 2D H-H COSY (Correlation Spectroscopy) | Establishes proton-proton coupling networks within each sugar ring, allowing for the assignment of individual proton signals. biorxiv.org |

| 2D TOCSY (Total Correlation Spectroscopy) | Identifies all protons belonging to a specific spin system (i.e., within a single sugar residue). biorxiv.org |

| 2D HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) | Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on proton assignments. biorxiv.org |

| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage between sugar units. biorxiv.org |

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for monitoring enzymatic assays that use Galβ1-3GalNAc-β-pNP as a substrate. Its high sensitivity and resolving power allow for the effective separation and quantification of the substrate, product, and any byproducts. researchgate.netnih.gov In a typical assay, the reaction mixture is injected into an HPLC system, and the components are separated based on their interaction with the stationary phase of the column.

This methodology is frequently used to determine the kinetic parameters of glycosyltransferases and glycosidases. By measuring the rate of product formation under varying substrate concentrations, researchers can calculate key values like Kₘ and k꜀ₐₜ. Reversed-phase HPLC is commonly used, where the nonpolar p-nitrophenyl group facilitates retention on columns like a C18 (ODS) column. researchgate.netnih.gov The separated compounds are detected by a UV spectrophotometer, taking advantage of the chromogenic p-nitrophenyl group. nih.gov

For instance, in a coupled-enzyme assay for core 2 GlcNAc-T, the product formed from the Galβ1-3GalNAc-α-pNp acceptor was further reacted and then separated and detected using an Ultrahydrogel HPLC column, allowing for picomole-level detection. nih.gov

Table 2: HPLC Applications in Assays with Galβ1-3GalNAc-β-pNP

| Application | Typical HPLC Column | Detection Method | Research Finding |

|---|---|---|---|

| Enzyme Kinetics Analysis | ODS-80Ts QA (Reversed-Phase) researchgate.netnih.gov | UV Absorbance (e.g., 210 nm) nih.gov | Quantification of product peak area over time to determine reaction velocity. |

| Product Purification | Reversed-Phase C18 | UV Absorbance | Isolation of the glycosylated product for further structural analysis (e.g., by NMR or Mass Spectrometry). |

| High-Sensitivity Detection | Ultrahydrogel (Size-Exclusion/Gel Filtration) nih.gov | Radiometric (if using radiolabeled donors) or UV | Enabled the detection of as little as 1 pmol of product in a coupled-enzyme assay. nih.gov |

Molecular and Structural Biology Approaches

The substrate Galβ1-3GalNAc-β-pNP is instrumental in molecular and structural biology for probing the intricacies of enzyme-substrate interactions, identifying key catalytic residues, and assessing protein stability.

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues within a protein to investigate their role in catalysis, substrate binding, or structural integrity. Galβ1-3GalNAc-β-pNP is used as the substrate to assay the enzymatic activity of the resulting mutant enzymes. A loss or significant reduction in activity after mutation points to the critical role of the targeted residue.

For example, mutagenesis studies on glycosyltransferases have identified conserved motifs, such as the DxDD motif, as being crucial for catalytic activity. researchgate.netfrontiersin.org By mutating the aspartate (Asp) residues within this motif and then testing the enzyme's ability to transfer a sugar to Galβ1-3GalNAc-β-pNP, researchers have confirmed their role in catalysis, likely as a catalytic base or for coordinating essential metal ions. researchgate.netfrontiersin.org Similarly, studies on a β-galactosidase identified a specific glutamic acid residue as the essential nucleophile through mutagenesis, with the mutant enzyme losing its hydrolytic activity. researchgate.net

Table 3: Examples of Site-Directed Mutagenesis Studies

| Enzyme/Family | Mutation Target | Substrate Used in Assay | Result | Conclusion |

|---|---|---|---|---|

| β(1,3)-galactosidase BgaC | Glu233Gly researchgate.net | Galβ1-3GalNAc-β-pNP (inferred) | Loss of hydrolytic activity; creation of a "glycosynthase" that can only perform synthesis. researchgate.net | Glutamic acid at position 233 is the essential catalytic nucleophile. researchgate.net |

| Porcine ST3Gal1 | H302A nih.gov | Gal(β1-3)GalNAc-pNP nih.gov | Enzymatic activity was ablated. nih.gov | The H302 residue is critical for the catalytic activity of the sialyltransferase. |

| Glycosyltransferase Family 2 | DxDD motif frontiersin.org | GalNAc or GlcNAc acceptors | Mutation of Asp residues led to a significant loss of activity. frontiersin.org | The Asp residues of the DxDD motif are critical for catalysis, likely acting as a catalytic base. frontiersin.org |

Protein Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are used to measure the thermal stability of a protein. thermofisher.comnih.gov The assay monitors the unfolding of a protein as the temperature increases, typically in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. thermofisher.com The temperature at which 50% of the protein is unfolded is called the melting temperature (Tₘ).

Galβ1-3GalNAc-β-pNP can be used as a ligand in these assays to study its binding to glycosyltransferases or glycosidases. The binding of a substrate or ligand often stabilizes the protein's structure, resulting in an increase in its Tₘ. bitesizebio.com This "thermal shift" provides direct evidence of a binding interaction. TSA is a valuable high-throughput method for screening conditions (like pH or salt concentration) that enhance protein stability and for confirming substrate binding, which is particularly useful before attempting more complex structural studies like X-ray crystallography. thermofisher.combitesizebio.com For example, the thermostable β-NGA from a hydrothermal vent microbiome, NgaBa, was shown to have an extremely high Tₘ value of 93.1°C. biorxiv.org

Table 4: Interpreting Protein Thermal Shift Assay Data

| Condition | Observed Change in Tₘ | Interpretation |

|---|---|---|

| Enzyme + Galβ1-3GalNAc-β-pNP | Positive shift (ΔTₘ > 0) | The substrate binds to the enzyme and stabilizes its folded state. |

| Enzyme + Non-binding molecule | No significant shift (ΔTₘ ≈ 0) | The molecule does not bind to the enzyme or does not affect its stability. |

| Enzyme + Destabilizing agent | Negative shift (ΔTₘ < 0) | The agent binds to the enzyme and destabilizes its structure. bitesizebio.com |

Computational modeling and molecular docking are powerful in silico methods used to predict and analyze how a substrate like Galβ1-3GalNAc-β-pNP fits into the active site of an enzyme. researchgate.net These approaches complement experimental data by providing a three-dimensional, atomic-level view of the enzyme-substrate complex.

In a typical workflow, a 3D model of the enzyme, often derived from X-ray crystallography or homology modeling, is used as a receptor. The Galβ1-3GalNAc-β-pNP molecule is then computationally "docked" into the enzyme's active site. Docking algorithms generate numerous possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

These models can:

Predict Binding Modes: Automated docking can reveal the most likely orientation of the substrate within the active site, as was done to investigate the binding of the disaccharide Galβ1-3GalNAc to an endo-α-N-acetylgalactosaminidase. researchgate.net

Identify Key Interactions: Modeling highlights specific amino acid residues that form hydrogen bonds or stacking interactions with the sugar rings or the pNP group, guiding future site-directed mutagenesis experiments. researchgate.netacs.org

Explain Substrate Specificity: By comparing the docking of different substrates, researchers can understand why an enzyme prefers one substrate over another. The differences in amino acid sequences in regions forming the substrate-binding pocket can explain variations in substrate specificities between related enzymes. researchgate.net

Subsequent molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time, providing insights into conformational changes that occur during the catalytic cycle. researchgate.net

Table 5: Chemical Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Gal beta(1-3)GalNAc-beta-pNP | 4-Nitrophenyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside tcichemicals.com |

| GalNAc | N-Acetylgalactosamine |

| GlcNAc | N-Acetylglucosamine |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine |

| UDP-Gal | Uridine diphosphate galactose |

| Gal | Galactose |

| pNP | p-nitrophenyl / para-nitrophenyl (B135317) |

| Neu5Ac | N-Acetylneuraminic acid (sialic acid) |

| CMP-Neu5Ac | Cytidine monophosphate N-acetylneuraminic acid |

High-Throughput Screening and Discovery Platforms

The synthetic chromogenic substrate, this compound, is a pivotal tool in advanced research methodologies aimed at discovering and characterizing carbohydrate-active enzymes. Its utility spans high-throughput screening assays, functional metagenomics, and the analysis of protein-glycan interactions. The p-nitrophenyl (pNP) group linked to the disaccharide allows for a straightforward colorimetric assay; enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically. dcfinechemicals.comresearchgate.net This property is harnessed to rapidly screen large numbers of samples for specific enzyme activity.

Enzyme Activity Screens with Diverse Substrate Panels

High-throughput screening (HTS) is a cornerstone of modern enzyme discovery and engineering. dtu.dknih.govnih.gov In this context, this compound serves as a specific substrate to identify and quantify the activity of enzymes that recognize and cleave the β-linkage of the Thomsen-Friedenreich antigen (T-antigen or Core 1 O-glycan). The principle of the assay is based on the enzymatic release of p-nitrophenol, which results in a measurable color change proportional to enzyme activity. dcfinechemicals.com

Researchers often employ diverse substrate panels, including various pNP-linked mono- and oligosaccharides, to profile the substrate specificity of a given enzyme or a library of enzyme variants. By incubating the enzyme source with this compound alongside other related substrates, a detailed activity profile can be generated. This approach is crucial for identifying enzymes with desired specificity, for example, distinguishing an enzyme that exclusively cleaves the Core 1 structure from those with broader activity against other galactose-containing glycans. The simplicity and robustness of the pNP-based assay make it highly amenable to automation in 96-well or 384-well plate formats, enabling the rapid screening of thousands of samples. researchgate.net

| Feature | Description | Relevance of this compound |

| Assay Principle | Colorimetric detection of enzymatic activity. dcfinechemicals.comnih.gov | The enzyme cleaves the substrate, releasing p-nitrophenol, a chromophore detectable by spectrophotometry. researchgate.netresearchgate.net |

| Screening Format | Multi-well plates (96, 384, etc.) for parallel processing. | Amenable to liquid handling robotics for high-throughput analysis of enzyme libraries. |

| Substrate Panel | A collection of different chromogenic substrates to determine enzyme specificity. | Included as a specific probe for enzymes acting on the Core 1 O-glycan structure. |

| Data Output | Absorbance values corresponding to the amount of released p-nitrophenol over time. | Allows for quantitative comparison of enzyme activity across different conditions or enzyme variants. |

Metagenomic Approaches for the Discovery of Novel Glycoenzymes

Metagenomics provides access to the vast genetic diversity of unculturable microorganisms from various environments, offering a rich resource for the discovery of novel enzymes. nih.gov Functional metagenomic screening involves creating libraries of DNA from an environmental sample in a suitable host (e.g., Escherichia coli), followed by screening these libraries for a desired enzymatic activity. nih.gov

This compound is an ideal substrate for such functional screens aimed at identifying novel glycoside hydrolases (glycoenzymes) that can degrade the T-antigen. Clones from the metagenomic library are arrayed, and the expressed proteins are tested for their ability to hydrolyze the substrate. A positive "hit" is identified by the appearance of the yellow color from the released p-nitrophenol, indicating the presence of a clone carrying a gene for an active enzyme. researchgate.net This method has successfully led to the discovery of novel α-N-acetylgalactosaminidases and other glycosidases from complex microbial communities like the human gut microbiome. researchgate.net

| Step | Methodology | Role of this compound |

| 1. DNA Extraction | Isolate total DNA from an environmental sample (e.g., soil, marine sediment, gut microbiota). | Not directly involved. |

| 2. Library Construction | Ligate DNA fragments into an expression vector and transform into a host organism like E. coli. | Not directly involved. |

| 3. Functional Screening | Plate the library clones and overlay or incubate them with the screening substrate. | Acts as the specific chromogenic indicator to detect clones expressing the target glycoenzyme activity. |

| 4. Hit Identification | Identify clones that produce a color change (yellow) due to the enzymatic release of p-nitrophenol. researchgate.net | The signal directly pinpoints clones containing a gene encoding an enzyme active on the Core 1 structure. |

| 5. Gene Sequencing & Characterization | Isolate the plasmid from positive clones, sequence the insert, and characterize the novel enzyme. | Used in subsequent biochemical assays to confirm the specificity and determine the kinetic parameters of the newly discovered enzyme. |

Glycan Microarray Analysis for Probing Binding Specificity